乙酸-2,6-二氯-9H-嘌呤-9-乙酯

描述

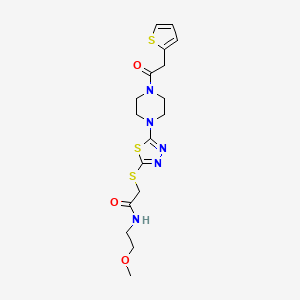

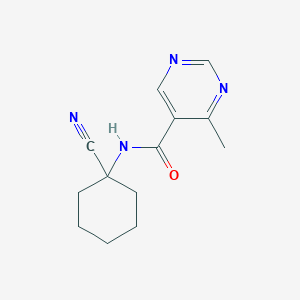

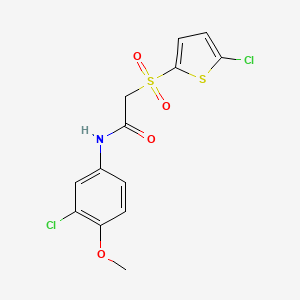

Ethyl 2,6-dichloro-9H-purine-9-acetate is a chemical compound with the molecular formula C9H8Cl2N4O2 . It contains a total of 26 bonds, including 18 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 Imidazole, and 1 Pyrimidine .

Molecular Structure Analysis

The molecular structure of Ethyl 2,6-dichloro-9H-purine-9-acetate is characterized by several features. It contains a total of 25 atoms, including 8 Hydrogen atoms, 9 Carbon atoms, 4 Nitrogen atoms, 2 Oxygen atoms, and 2 Chlorine atoms . The compound also contains 1 aliphatic ester, 1 Imidazole, and 1 Pyrimidine .Physical and Chemical Properties Analysis

Ethyl 2,6-dichloro-9H-purine-9-acetate has a density of 1.5±0.1 g/cm3, a boiling point of 396.4±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.7±3.0 kJ/mol and a flash point of 193.6±30.7 °C . The compound has a molar refractivity of 58.7±0.5 cm3, a polar surface area of 70 Å2, and a molar volume of 157.6±7.0 cm3 .科学研究应用

肽核酸合成的中间体

2,6-二氯-9H-嘌呤-9-乙酸乙酯用作含有嘌呤核碱基的肽核酸(PNA)合成的中间体。其结构修饰促进了嘌呤碱基掺入 PNA,扩大了这些 DNA 和 RNA 合成类似物在生物技术和治疗应用中的用途 (Chan 等人,1995)。

抗增殖活性

针对包括乳腺癌、结肠癌和黑色素瘤癌细胞在内的人类实体瘤细胞系,研究了 2,6-二氯-9H-嘌呤-9-乙酸乙酯衍生物的抗增殖特性,说明了这些化合物在癌症治疗中的潜力。嘌呤化合物的乙酸乙酯部分的修饰导致了显著的细胞毒性活性,表明了开发新型癌症治疗剂的一个有希望的途径 (Morales 等人,2014)。

嘌呤衍生物的无催化剂合成

一种用于合成嘌呤衍生物(包括 2-(嘌呤-6-基)乙酰乙酸乙酯和 (嘌呤-6-基)乙酸盐)的新方法展示了使用 2,6-二氯-9H-嘌呤-9-乙酸乙酯在无需金属催化剂的情况下生成功能化嘌呤的灵活性。这种方法简化了合成过程,并提高了嘌呤类化合物的可及性,以便进一步研究和应用 (Qu 等人,2009)。

核苷类似物的合成

2,6-二氯-9H-嘌呤-9-乙酸乙酯在合成无环核苷酸类似物中也至关重要,这证明了其在创建模拟天然核苷结构的核苷类似物中的重要性。这些类似物对于研究生物过程和开发抗病毒和抗癌药物至关重要 (Hocek 等人,1997)。

植物生长调节

在农业研究中,2,6-二氯-9H-嘌呤-9-乙酸乙酯的衍生物已被用于诱导植物(如澳洲坚果)的腋芽萌发,突出了其在增强植物生长和生产力方面的潜在作用 (Boswell 等人,1981)。

安全和危害

未来方向

The future directions for research on Ethyl 2,6-dichloro-9H-purine-9-acetate could involve further elucidation of its synthesis, chemical reactions, and mechanism of action. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .

属性

IUPAC Name |

ethyl 2-(2,6-dichloropurin-9-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFNNRKKJAICKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2810817.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)